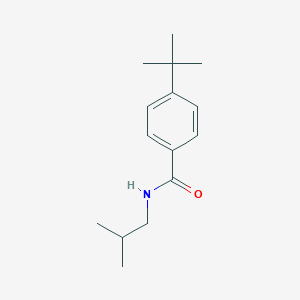

4-tert-butyl-N-isobutylbenzamide

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

4-tert-butyl-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C15H23NO/c1-11(2)10-16-14(17)12-6-8-13(9-7-12)15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17) |

InChI Key |

MEHAOUKZKMUZMN-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl N Isobutylbenzamide and Analogous Benzamides

Established Synthetic Pathways for Aromatic Amides

The formation of an amide bond between an aromatic carboxylic acid and an amine is a fundamental transformation in organic synthesis. Over the years, a multitude of methods have been developed, ranging from traditional approaches to sophisticated modern techniques that offer improved yields, purities, and milder reaction conditions.

Classical Amide Bond Formation Techniques for 4-tert-butyl-N-isobutylbenzamide Synthesis

The most common and well-established method for synthesizing benzamides like this compound involves the coupling of a carboxylic acid derivative with an amine. Historically, this has been achieved by activating the carboxylic acid, 4-tert-butylbenzoic acid, to make it more susceptible to nucleophilic attack by isobutylamine (B53898).

One of the oldest methods is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with isobutylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Another classical approach is the direct condensation of the carboxylic acid and amine at high temperatures, though this method can be harsh and may not be suitable for sensitive substrates.

Modern Approaches for the Construction of Benzamide (B126) Scaffolds

Modern organic synthesis has seen the development of a vast array of coupling reagents that facilitate amide bond formation under milder conditions, with higher yields and fewer side products. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-reactive acyl chloride. For the synthesis of this compound, these modern methods are highly advantageous.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in chiral substrates. Other powerful coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

More recent advancements include the use of microchannel reactors, which allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for exothermic reactions. A patented method for the synthesis of N-tert-butyl-4-aminobenzamide utilizes a microchannel reactor for the coupling and subsequent hydrogenation steps, highlighting the potential of this technology for the synthesis of related benzamides. google.com

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of the starting materials and optimization of the reaction conditions to achieve high purity and yield.

Precursor Chemistry and Reaction Optimization

The primary precursors for the synthesis of this compound are 4-tert-butylbenzoic acid and isobutylamine. 4-tert-butylbenzoic acid is a commercially available white crystalline solid. sigmaaldrich.comvinatiorganics.comnih.gov Isobutylamine is also readily available.

The optimization of the synthesis involves the selection of an appropriate solvent, coupling agent, base, and reaction temperature. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The choice of base is also critical, with non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) being frequently used to scavenge the acid produced during the reaction.

A typical laboratory-scale synthesis would involve dissolving 4-tert-butylbenzoic acid in a suitable solvent, followed by the addition of the coupling agent and the amine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is a table summarizing common coupling agents and their general reaction conditions.

| Coupling Agent | Additive (optional) | Base | Solvent | Typical Temperature |

| EDCI | HOBt | DIPEA, TEA | DCM, DMF | 0 °C to room temp |

| DCC | HOBt | - | DCM, THF | 0 °C to room temp |

| HBTU | HOBt | DIPEA, TEA | DMF | 0 °C to room temp |

| BOP | - | DIPEA, TEA | DMF | 0 °C to room temp |

Purification and Isolation Strategies

Once the reaction is complete, the crude this compound must be purified to remove any unreacted starting materials, coupling agent byproducts, and other impurities. The purification strategy will depend on the physical properties of the product and the impurities present.

A common workup procedure involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For example, a dilute acid wash can remove excess amine and basic byproducts, while a dilute base wash can remove unreacted carboxylic acid.

The primary method for purifying solid benzamides is recrystallization from a suitable solvent or solvent mixture. For non-crystalline products or for achieving very high purity, column chromatography on silica (B1680970) gel is a powerful technique. The choice of eluent is crucial for effective separation. A patent for purifying N-substituted maleimides highlights a method that avoids a water-washing process by utilizing the solubility of impurities in the organic solvent used in the reaction, which could be applicable to similar amide purifications. google.com

Strategies for Derivatization and Analog Generation from this compound

The core structure of this compound can be modified to generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials.

Derivatization can be achieved by modifying either the aromatic ring or the N-isobutyl group. For instance, electrophilic aromatic substitution reactions on the benzene (B151609) ring could introduce various functional groups, although the amide group is a deactivating, meta-directing group. A more common approach is to start with a substituted 4-tert-butylbenzoic acid or a different amine to synthesize the desired analog.

For example, using different primary or secondary amines in the coupling reaction with 4-tert-butylbenzoic acid would generate a series of N-substituted benzamides. Similarly, using different substituted benzoic acids with isobutylamine would produce a range of analogs with modifications on the aromatic ring.

Chemical derivatization is also a key strategy for enhancing the analytical performance of compounds in techniques like HPLC-MS. nih.gov For example, introducing specific functional groups can improve ionization efficiency or chromatographic retention.

The table below lists some potential analogs that could be synthesized from precursors of this compound.

| Analog Name | Precursor 1 | Precursor 2 |

| 4-tert-butyl-N-propylbenzamide | 4-tert-butylbenzoic acid | n-Propylamine |

| 4-tert-butyl-N-cyclohexylbenzamide | 4-tert-butylbenzoic acid | Cyclohexylamine |

| 4-methoxy-N-isobutylbenzamide | 4-methoxybenzoic acid | Isobutylamine |

| N-isobutyl-4-nitrobenzamide | 4-nitrobenzoic acid | Isobutylamine |

Modification of the Aromatic Ring Substituents

The nature and position of substituents on the aromatic ring significantly influence the properties of benzamide compounds. Synthetic strategies can introduce a wide array of functional groups.

One primary approach is to start with an already substituted benzoic acid. For instance, electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation on benzene or a substituted benzene can produce precursors that are then converted to the desired substituted benzoic acid. ijcrcps.com The nitro group, a meta-director, can be introduced and subsequently reduced to an amino group (an ortho-, para-director), which can then be further modified. masterorganicchemistry.comlibretexts.orgmsu.edu This "polarity reversal" strategy dramatically expands the range of accessible substitution patterns. masterorganicchemistry.com For example, the acetylation of aniline (B41778) can attenuate the strong activating effect of the amino group, allowing for more controlled substitution, such as para-nitration. The acetyl group can later be removed via hydrolysis. ijcrcps.commsu.edu

Another strategy involves direct substitution on a pre-formed benzamide ring, although the amide group's directing effects must be considered. More complex substituents, such as heterocyclic rings, can also be appended. A study details the synthesis of novel benzamides where a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety is attached to the benzamide core. mdpi.com This multi-step synthesis begins with a substituted benzoic acid (e.g., 2-chloro-5-iodobenzoic acid), which undergoes esterification, cyanation, cyclization to form the oxadiazole ring, and finally, an aminolysis reaction to form the target benzamide derivatives. mdpi.com

Table 1: Synthesis of Benzamide Analogs with Modified Aromatic Ring Substituents

| Compound Name | Aromatic Ring Substituents | Synthetic Approach | Reference |

| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | Multi-step synthesis starting from 2-chloro-5-iodobenzoic acid, involving cyanation, oxadiazole formation, and final amidation. | mdpi.com |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | Multi-step synthesis starting from 2-chloro-5-iodobenzoic acid, involving cyanation, oxadiazole formation, and final amidation with 3-(trifluoromethyl)aniline. | mdpi.com |

| para-nitroaniline | 4-nitro, 4-amino | Formed from the nitration of acetanilide (B955) followed by hydrolysis of the acetyl group. | ijcrcps.commsu.edu |

Structural Variations at the Amide Nitrogen Moiety

The substituent at the amide nitrogen can be readily varied by employing different amines in the synthesis. Amides are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the amide nitrogen. spectroscopyonline.com The synthesis of N-substituted benzamides allows for fine-tuning of the molecule's steric and electronic properties.

A powerful method for creating N-tert-butyl amides is the Ritter reaction. One study describes a copper(II) triflate (Cu(OTf)₂) catalyzed reaction of various nitriles with di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature to produce N-tert-butyl amides in excellent yields. researchgate.net Another novel approach uses tert-butyl nitrite (B80452) (TBN) as a source of the tert-butyl group to synthesize N-tert-butyl amides from nitriles and water under very mild, acid-free conditions. rsc.org

More broadly, a diverse library of benzamides can be generated by reacting a common benzoyl chloride with a panel of different primary or secondary amines. Research into DNA methyltransferase inhibitors involved the synthesis of 25 different N-[4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl]benzamide derivatives by coupling various substituted quinolines, pyrimidines, and quinazolines to the core amine structure. nih.gov This highlights the modularity of benzamide synthesis, where complex nitrogen-containing moieties can be incorporated.

Table 2: Synthesis of Benzamides with Varied N-Substituents

| Product | N-Substituent | Amine/Nitrile Precursor | Synthetic Method | Yield | Reference |

| N-tert-butyl benzamide | tert-Butyl | Benzonitrile | Ritter reaction with di-tert-butyl dicarbonate and Cu(OTf)₂ catalyst. | 92% | researchgate.net |

| N-(tert-butyl)-3-methylbenzamide | tert-Butyl | 3-methylbenzonitrile | Ritter reaction with di-tert-butyl dicarbonate and Cu(OTf)₂ catalyst. | 82% | researchgate.net |

| N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(quinazolin-4-ylamino)benzamide | 4-(quinazolin-4-ylamino)phenyl | 4-(Quinazolin-4-ylamino)aniline derivative | Amidation reaction with a corresponding benzoyl chloride. | Not specified | nih.gov |

| N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(2-phenylquinolin-4-ylamino)benzamide | 4-(2-phenylquinolin-4-ylamino)phenyl | 4-(2-Phenylquinolin-4-ylamino)aniline derivative | Amidation reaction with a corresponding benzoyl chloride. | Not specified | nih.gov |

Incorporation of Spirocyclic and Other Heterocyclic Structures

Advanced synthetic methodologies enable the integration of the benzamide functional group into complex spirocyclic and heterocyclic frameworks. These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional shapes.

One notable example is the Rh(III)-catalyzed synthesis of spiro-γ-lactams. acs.org This process involves the reaction of a secondary benzamide, such as N-phenyl benzamide, with maleimides. The reaction proceeds through a regioselective ortho C-H activation of the benzamide, followed by intramolecular cyclization and C-N bond formation to construct the spirocyclic system. acs.org

The synthesis of benzamide-based heterocyclic systems is also well-documented. For instance, benzamide-based 5-aminopyrazoles can be synthesized from benzoyl isothiocyanate and malononitrile, which then serve as precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. nih.govacs.org Another approach involves the conversion of a benzamide into a spirocyclic quinazoline. This was achieved in a three-step synthesis starting from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, which reacts with an aminobenzonitrile, followed by hydration to the benzamide, and subsequent heat-induced cyclization to yield a 3′,5′-dichloro-1H-spiro(quinazoline-2,4′- nih.govnih.govrsc.orgthiadiazin)-4(3H)-one. researchgate.net

Furthermore, spirocyclic oxetanes have been fused to heterocycles to create novel systems. In one study, a spirocyclic oxetane (B1205548) was converted into an o-cycloalkylaminoacetanilide, which then underwent oxidative cyclization to yield a spiro[oxetane-3,3′-pyrido[1,2-a]benzimidazole]. nih.gov

Table 3: Synthesis of Spirocyclic and Heterocyclic Benzamide Analogs

| Compound Type | Heterocyclic/Spirocyclic System | General Synthetic Strategy | Reference |

| Spiro-γ-lactam | Spiropyrrolidinetrione | Rh(III)-catalyzed C-H activation and intramolecular cyclization of a secondary benzamide with a maleimide. | acs.org |

| Fused Pyrazole | Pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine | Diazotization of a benzamide-based 5-aminopyrazole followed by reaction with an active methylene (B1212753) compound. | nih.gov |

| Spiroquinazoline | Spiro(quinazoline-2,4′- nih.govnih.govrsc.orgthiadiazin) | Reaction of a thiadiazine with an aminobenzonitrile, hydration to the benzamide, and thermal cyclization. | researchgate.net |

| Fused Spiro-Oxetane | Spiro[oxetane-3,3′-pyrido[1,2-a]benzimidazole] | Oxidative cyclization of an o-cycloalkylaminoacetanilide derived from a spirocyclic oxetane. | nih.gov |

Research Gaps and Future Directions

The current body of scientific literature reveals a significant research gap concerning the specific compound 4-tert-butyl-N-isobutylbenzamide. While the broader classes of benzamides and N-alkylbenzamides are well-studied, this particular derivative remains largely uncharacterized.

Future research should prioritize the following:

Definitive Synthesis and Characterization: A comprehensive study detailing an optimized synthesis of this compound, followed by full experimental characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to establish a foundational understanding of its properties.

Systematic Biological Screening: A broad-based biological screening of the compound against a variety of therapeutic targets is warranted to uncover any potential medicinal chemistry applications.

Evaluation of Material Properties: Investigation into its self-assembly behavior, thermal properties, and potential for incorporation into polymeric or other material systems could reveal novel applications in material science.

Comparative Studies: Synthesizing and studying a series of related N-alkyl-4-tert-butylbenzamides would provide valuable structure-activity and structure-property relationship data, offering deeper insights into the influence of the N-alkyl substituent.

Computational Chemistry and Molecular Modeling in 4 Tert Butyl N Isobutylbenzamide Research

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In drug discovery, it is used to forecast the interaction between a ligand (potential drug) and its protein target.

Elucidation of Binding Pockets and Key Intermolecular Contacts

For benzamide (B126) analogs, docking studies have been instrumental in identifying the specific binding pockets within their target proteins. For example, in research on bis-benzamide inhibitors of the Androgen Receptor (AR), docking studies revealed that the compounds' side chains, such as isobutyl groups, project into hydrophobic pockets of the receptor's AF-2 domain, mimicking the natural LXXLL motif interaction. These studies identify key intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. In one such study, a bis-benzamide was predicted to form a crucial hydrogen bond with Lys720 in the AR binding cavity.

Prediction of Binding Orientations and Affinities

Docking simulations predict how a ligand fits within a target's active site and estimate the strength of this interaction (binding affinity). For tris-benzamide modulators, rigidifying the flexible isobutyl group into a cyclohexane (B81311) moiety was explored to reduce the entropic penalty upon binding, a strategy aimed at enhancing binding affinity. The predicted binding modes from these analyses guide chemists in synthesizing more potent and selective analogs.

Molecular Dynamics Simulations for Dynamic Receptor-Ligand Systems

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow researchers to observe the dynamic movements of the re

Advanced Analytical and Bioassay Methodologies for Benzamide Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure and connectivity. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity of 4-tert-butyl-N-isobutylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. journals.co.za For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) ring, the singlet for the nine equivalent protons of the tert-butyl group, and signals for the isobutyl group (a doublet for the two methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the methine proton, and a doublet for the six equivalent methyl protons). docbrown.info The integration of these signals provides a quantitative measure of the protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and shows expected chemical shift regions for the specified proton environments.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to C=O) | 7.6 - 7.8 | Doublet | 2H |

| Aromatic (meta to C=O) | 7.4 - 7.5 | Doublet | 2H |

| Amide (N-H) | 5.9 - 6.2 | Broad Singlet/Triplet | 1H |

| Isobutyl (-CH₂-) | 3.2 - 3.4 | Doublet | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.4 | Singlet | 9H |

| Isobutyl (-CH-) | 1.8 - 2.0 | Multiplet | 1H |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be characterized by specific absorption bands. Key expected peaks include a sharp band for the N-H stretch of the secondary amide, a strong absorption for the carbonyl (C=O) group (Amide I band), and another for the N-H bend (Amide II band). Additional peaks corresponding to aromatic C=C stretching, aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹) would also be present. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound This table is illustrative and shows typical wavenumber ranges for the specified functional groups.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3350 - 3310 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1570 - 1515 |

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides the exact molecular weight and, through fragmentation patterns, can offer further structural information. For this compound (Molecular Formula: C₁₅H₂₃NO), high-resolution mass spectrometry would confirm its elemental composition. The predicted monoisotopic mass is 233.17796 Da. uni.lu Analysis often involves observing different ionized adducts of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChem CID 722405. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 234.18524 |

| [M+Na]⁺ | 256.16718 |

| [M+K]⁺ | 272.14112 |

| [M+NH₄]⁺ | 251.21178 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. wikipedia.orgmoravek.com

A typical HPLC analysis for a benzamide (B126) derivative involves a reversed-phase column (e.g., C18) where a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol) is used. nih.gov The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly. The retention time is characteristic of the compound under specific conditions, and the area of the peak in the resulting chromatogram is proportional to its concentration. Purity is typically determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks. torontech.com

Table 4: Illustrative HPLC Method for Purity Assessment This table presents a typical, non-specific method for analyzing benzamide derivatives.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Illustrative) | 7.5 min |

In Vitro Cell-Based Bioassays for Biological Activity Evaluation

To investigate the potential biological effects of this compound, a suite of in vitro cell-based assays is employed. These assays can reveal interactions with cellular targets and effects on cell health and proliferation.

Reporter gene assays are powerful tools for studying the modulation of nuclear receptor activity. springernature.comnih.gov These assays utilize a host cell line engineered to express a specific nuclear receptor (or its ligand-binding domain fused to a DNA-binding domain) and a reporter gene (such as luciferase or green fluorescent protein) linked to a DNA response element that the receptor recognizes. nih.goveubopen.org If a test compound binds to and activates the receptor, the receptor-ligand complex binds to the response element and drives the expression of the reporter gene, producing a measurable signal (e.g., light or fluorescence). frontiersin.org This methodology is highly effective for screening compounds and characterizing them as agonists or antagonists of specific nuclear receptors.

Table 5: Illustrative Reporter Gene Assay Results This table shows hypothetical data for a compound tested for nuclear receptor activation.

| Compound Concentration | Luciferase Activity (Relative Light Units) | Receptor Activation (% of Control) |

|---|---|---|

| 0 µM (Vehicle) | 100 | 0% |

| 0.1 µM | 150 | 5% |

| 1.0 µM | 500 | 40% |

| 10.0 µM | 1100 | 100% |

Cell proliferation and viability assays are fundamental for determining whether a compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Common methods include tetrazolium reduction assays (e.g., MTT, XTT) and ATP quantification assays. sigmaaldrich.com In an MTT assay, metabolically active cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is quantified spectrophotometrically and serves as an indicator of cell viability. ATP-based assays measure the level of intracellular ATP, a key marker of metabolically active cells, using a luciferase-based reaction that produces light. sigmaaldrich.com These assays are used to generate dose-response curves and calculate metrics like the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Table 6: Illustrative Cell Viability Assay Results (MTT Assay) This table shows hypothetical data for a compound's effect on the viability of a cancer cell line.

| Compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (% of Control) |

|---|---|---|

| 0 (Control) | 1.20 | 100% |

| 0.1 | 1.15 | 96% |

| 1.0 | 0.96 | 80% |

| 10.0 | 0.60 | 50% |

Gene Expression Profiling via Transcriptomics (e.g., Microarray, qPCR)

To understand the molecular mechanisms underlying a compound's biological activity, transcriptomics technologies are used to profile its effects on gene expression. broadinstitute.org Techniques like quantitative real-time PCR (qPCR) and DNA microarrays can simultaneously measure the expression levels of thousands of genes in cells following treatment with the compound. oup.com

qPCR is used to quantify the messenger RNA (mRNA) levels of a select number of target genes, providing precise data on genes known to be involved in a specific pathway. DNA microarrays offer a broader, genome-wide view, revealing large-scale changes in gene expression patterns. This "gene expression signature" can help identify the cellular pathways modulated by the compound and can be used to classify compounds with similar mechanisms of action. oup.com

Table 7: Illustrative Gene Expression Analysis by qPCR This table shows hypothetical changes in the expression of selected target genes after treatment with a test compound.

| Target Gene | Biological Pathway | Fold Change in Expression (vs. Vehicle Control) |

|---|---|---|

| Gene A | Cell Cycle Regulation | -2.5 (Down-regulated) |

| Gene B | Apoptosis | +3.0 (Up-regulated) |

| Gene C | Drug Metabolism | +5.2 (Up-regulated) |

Future Perspectives and Emerging Avenues in 4 Tert Butyl N Isobutylbenzamide Research

Design and Synthesis of Next-Generation Benzamide (B126) Lead Compounds

The design and synthesis of new benzamide derivatives are increasingly guided by a detailed understanding of structure-activity relationships (SAR). By systematically modifying the core benzamide scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the molecular modification of different regions of a lead compound. For instance, in the development of novel histone deacetyl

Q & A

Q. How can researchers optimize synthetic routes for 4-tert-butyl-N-isobutylbenzamide while minimizing byproduct formation?

- Methodological Answer : Use factorial design to evaluate critical parameters (e.g., reaction temperature, solvent polarity, and catalyst loading) . For example, a 2³ factorial experiment can identify interactions between variables that influence yield and purity. GC/MS analysis (as referenced in benzamide synthesis protocols) should monitor byproducts like unreacted tert-butyl precursors or incomplete amidation .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Combine GC/MS for volatile impurities and HPLC-UV/Vis for quantification of the target compound. SLE (supported liquid extraction) is recommended for isolating the compound from polar matrices . For structural confirmation, compare experimental NMR spectra (¹H/¹³C) with computational predictions from PubChem data .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH (per ICH guidelines) to simulate long-term storage. Monitor degradation via TLC or HPLC for hydrolytic byproducts (e.g., tert-butylbenzene derivatives). Evidence suggests tert-butyl-containing compounds are prone to oxidation; thus, inert atmosphere storage (N₂) is advised .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s amide group and bulky tert-butyl/isobutyl substituents make it a candidate for:

- Receptor-binding assays : Use as a scaffold for designing kinase inhibitors (e.g., via molecular docking studies) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions using liver microsome assays (Note: BenchChem content excluded per guidelines).

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in solvents with varying Hansen parameters (e.g., DMSO, ethanol, hexane) using gravimetric analysis. Discrepancies may arise from polymorphic forms or solvent impurities. Cross-reference with NIST solubility databases (e.g., for analogous tert-butylbenzamides) .

Q. What experimental strategies validate the compound’s hypothesized role in receptor-ligand interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

- Mutagenesis studies : Modify receptor residues predicted to interact with the tert-butyl group to confirm binding specificity .

Q. How do degradation pathways of this compound impact toxicity assessments?

Q. What factorial design approaches are optimal for studying synergistic effects in multicomponent formulations containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.